6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
This chemical compound belongs to a broader class of compounds known for their varied biological activities and potential in pharmaceutical applications. The synthesis and study of its properties can provide insights into its utility and behavior in various chemical environments.
Synthesis Analysis
The synthesis of similar imidazo[1,2-a]pyrazine derivatives involves multistep chemical reactions, starting from basic building blocks to the final compound. One common method involves the condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines, utilizing reagents like 1-methylimidazole and microwave irradiation conditions for efficiency (Jyothi & Madhavi, 2019). These methods highlight the versatility and adaptability of the synthetic pathways to create a variety of derivatives, including the targeted compound.
Molecular Structure Analysis
The molecular structure of closely related compounds often features planar or nearly planar arrangements of the core units, with specific groups inclined at various angles, contributing to the compound's physical and chemical properties. Crystallography and spectral data (IR, NMR, MS) are pivotal in elucidating these structures, revealing details like bond lengths, angles, and molecular conformations (Kant et al., 2012).
properties
IUPAC Name |
6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-enyl)-8-oxoimidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-12(2)7-8-24-16(13-5-4-6-14(20)9-13)11-23-10-15(18(25)21-3)22-17(23)19(24)26/h4-7,9-11H,8H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPGGVQCUTEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=CN2C=C(N=C2C1=O)C(=O)NC)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chlorophenyl)-N-methyl-7-(3-methylbut-2-en-1-yl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide |
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